molecular formula C8H14ClNO B8190045 (1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride

(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride

Cat. No.: B8190045
M. Wt: 175.65 g/mol
InChI Key: LVWQRMRFFCTCTQ-IXUZKAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride is a bicyclic amine hydrochloride salt with a stereochemically defined backbone. Its structure features a 3-oxo group and a methyl substituent at the 2-position within the 8-azabicyclo[3.2.1]octane framework.

Properties

IUPAC Name

(1S,2R,5R)-2-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-5-7-3-2-6(9-7)4-8(5)10;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWQRMRFFCTCTQ-IXUZKAFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2)CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@H](N2)CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

The Aza-Prins reaction, which involves the cyclization of N-homoallyliminium ions, has been successfully adapted to synthesize analogous azabicyclo[3.2.1]octane derivatives. For the target compound, a linear precursor containing both amine and carbonyl functionalities is required. A plausible substrate is N-homoallylamine-3-ketopentane , which undergoes intramolecular cyclization under acidic conditions.

In a representative procedure, a mixture of the amine precursor (0.10 mmol), 1,2-dicarbonyl compound (0.25 mmol), and 2 M HCl in Et₂O (5.0 equiv) in MeCN is heated at 80°C for 18–71 hours. The HCl serves dual roles: it protonates the amine to generate the reactive iminium ion and facilitates cyclization via electrophilic activation.

Table 1: Aza-Prins Cyclization Conditions and Outcomes

SubstrateTemperature (°C)Time (h)Yield (%)
N-Homoallylamine-3-keto801861
Modified diketone804677
Sterically hindered807120

Post-cyclization, the crude product is neutralized with saturated NaHCO₃, extracted with EtOAc, and purified via silica gel chromatography (hexane/EtOAc gradients). This method reliably constructs the bicyclo[3.2.1]octane core but requires optimization to accommodate the methyl and oxo substituents.

Enamine-Mediated Bicyclization Strategies

Tropane-Derived Enamine Alkylation

Tropane derivatives, which inherently possess the azabicyclo[3.2.1]octane skeleton, offer a streamlined starting point. The asymmetric induction observed in tropane enamine alkylations has been leveraged to introduce substituents at specific positions. For instance, reacting 1-methyltropane (1S,5R) with methyl glyoxylate under basic conditions generates an enamine intermediate, which undergoes C-alkylation to install the 2-methyl group.

Critical Steps:

  • Enamine Formation: Combine 1-methyltropane (1.0 equiv) with methyl glyoxylate (2.5 equiv) in anhydrous THF at 0°C.

  • Alkylation: Add methyl iodide (3.0 equiv) and warm to 40°C for 12 hours.

  • Hydrolysis: Treat with 2 M HCl to hydrolyze the enamine and liberate the 3-oxo group.

This method achieves moderate yields (50–60%) but ensures precise stereochemical control, critical for the rel-configuration.

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

The final step involves converting the free base to its hydrochloride salt. After purifying the bicyclic amine, it is dissolved in anhydrous Et₂O and treated with gaseous HCl until precipitation ceases. The solid is filtered, washed with cold Et₂O, and dried under vacuum.

Optimization Note: Excess HCl or prolonged exposure can lead to decomposition, necessitating careful stoichiometric control (1:1 molar ratio of amine:HCl).

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Aza-Prins route offers higher yields (up to 77%) but requires stringent temperature control and extended reaction times. In contrast, enamine alkylation provides faster access to the stereochemically defined core but suffers from lower efficiency.

Functional Group Compatibility

1,2-Dicarbonyl compounds in Aza-Prins reactions are sensitive to over-acidification, which can lead to ketone hydration . Substrates with electron-withdrawing groups (e.g., esters) improve cyclization rates but complicate purification.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic effects:

  • Neuropharmacology : It is being investigated for its ability to modulate neurotransmitter systems, particularly those involving serotonin receptors, which are critical for mood regulation and cognitive function. Studies indicate that it may exhibit both agonistic and antagonistic properties depending on the receptor subtype involved.
  • Antibacterial Activity : Research has demonstrated that derivatives of this compound possess significant antibacterial properties against various strains of bacteria, including resistant strains like Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) of related compounds have been reported to be as low as <0.03125 μg/mL .

Synthetic Applications

In organic synthesis, (1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride serves as a crucial intermediate:

  • Synthetic Intermediate : It is utilized in the synthesis of complex alkaloids and other bioactive compounds due to its structural features that allow for further functionalization. The enantioselective construction methods employed in its synthesis facilitate the production of compounds with desired stereochemistry.

Biological Studies

The compound's structural similarity to naturally occurring alkaloids makes it valuable for biological research:

  • Mechanistic Studies : It aids in elucidating biological pathways and mechanisms due to its interaction with various biomolecules and cellular processes. This includes modulation of cell signaling pathways that can affect gene expression and cellular metabolism .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound derivatives against multiple bacterial strains. The results indicated that modifications to the bicyclic structure significantly enhanced antibacterial activity while maintaining low toxicity profiles.

Compound NameMIC (μg/mL)Target Organism
This compound<0.03125Staphylococcus aureus
Benzothiazole-based dual inhibitors<0.1Klebsiella pneumoniae
Other azabicyclic derivatives0.5 - 4Various Gram-negative bacteria

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, researchers investigated the effects of this compound on serotonin receptor subtypes using radiolabeled binding assays. The findings suggested that specific stereoisomers exhibited selective binding affinity for certain receptor subtypes, indicating potential for developing targeted therapies for mood disorders.

Mechanism of Action

The mechanism of action of (1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the 8-Azabicyclo[3.2.1]octane Family

Compounds sharing the 8-azabicyclo[3.2.1]octane core exhibit diverse bioactivity and physicochemical properties depending on substituents and stereochemistry. Key analogs include:

Compound Name Substituents Stereochemistry Key Properties/Activity Reference
Target Compound 2-Methyl, 3-oxo (1S,2R,5R)-rel- Hydrochloride salt; potential CNS activity (inferred) N/A
Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride 3-Benzoyloxy, 8-methyl, methyl ester (1S,2S,3R,5R)- Ester derivatives; used in tropane alkaloid studies
exo-3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride 3-Fluoro (1R,3r,5S)- or (1S,5R)- Enhanced polarity; potential neuropharmacological applications
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride 3-Hydroxy, 8-methyl, carboxylic acid (1R,2R,3S,5S)- Bioactive scaffold; IC50 values not reported
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride 8-Oxa, 3-aza N/A Altered polarity; reduced bioactivity compared to azabicyclo analogs

Stereochemical Influence on Activity

Stereochemistry critically impacts biological activity in bicyclic amines:

  • (1S,4S,5R)-2-Azabicyclo[3.2.1]octane derivatives (e.g., trimeric triazoles) showed IC50 values of 2.44 µM in biological assays, outperforming (1R,4R,5S)-isomers (IC50 = 3.27 µM) .
  • Bicyclo[2.2.1]heptane analogs (e.g., compound [32], IC50 = 77.57 µM) demonstrated significantly lower activity than bicyclo[3.2.1]octane derivatives, emphasizing the role of ring size and substituent positioning .

Substituent Effects

  • Hydrophobic Groups : 3-Benzoyloxy and methyl ester groups (as in ) increase lipophilicity, favoring interactions with lipid-rich biological targets.
  • Oxo vs. Hydroxy Groups : The 3-oxo group in the target compound may confer greater metabolic stability compared to hydroxy-containing analogs (e.g., ) .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing: Related bicyclic compounds (e.g., ) form nonpolar layers (via benzyl/methyl groups) and polar hydrogen-bonded channels, suggesting similar crystallinity trends for the target compound .
  • Solubility : Hydrochloride salts (e.g., ) generally exhibit improved aqueous solubility compared to free bases, a critical factor for drug delivery .

Biological Activity

(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride is a compound belonging to the class of bicyclic alkaloids, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13H21ClN2O3
Molecular Weight 271.77 g/mol
CAS Number 2716849-48-6
IUPAC Name (1S,2R,5R)-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Notably:

  • Opioid Receptor Interaction : This compound has been studied for its antagonistic effects on kappa opioid receptors, which are implicated in pain modulation and mood regulation .
  • Serotonin Receptor Modulation : It also exhibits interactions with serotonin (5-hydroxytryptamine) receptors, influencing neurotransmitter release and cellular communication .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antibacterial Properties

Studies have demonstrated significant antibacterial efficacy against various strains of bacteria, including both Gram-positive and Gram-negative types. The Minimum Inhibitory Concentrations (MICs) observed are as follows:

Compound NameMIC (μg/mL)Target Organism
This compound<0.03125Staphylococcus aureus
Benzothiazole-based dual inhibitors<0.1Klebsiella pneumoniae
Other azabicyclic derivatives0.5 - 4Various Gram-negative bacteria

These findings highlight the compound's potential as a therapeutic agent in treating bacterial infections.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can lead to bactericidal effects, particularly against multi-drug resistant strains .

Structure–Activity Relationship (SAR)

A study focusing on the SAR of related compounds identified key structural modifications that enhance antibacterial efficacy while maintaining low toxicity profiles. Subtle changes in the molecular structure can lead to significant variations in biological activity .

Study on Antibacterial Efficacy

A notable study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to this compound, demonstrating potent antibacterial activity with MICs ranging from <0.03125 to 4 μg/mL against various bacterial strains .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies have explored acute toxicity and long-term effects, indicating that while the compound exhibits significant biological activity, careful consideration must be given to its safety and potential side effects .

Q & A

Q. How can researchers confirm the stereochemical configuration of (1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride?

Methodological Answer: Stereochemical confirmation requires a combination of NMR spectroscopy and X-ray crystallography .

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants and NOE (Nuclear Overhauser Effect) correlations. For example, vicinal coupling constants (JJ) in bicyclic systems can differentiate axial vs. equatorial protons .
  • X-ray crystallography : Resolve the crystal structure to unambiguously assign the stereochemistry. Reference standards with similar bicyclo frameworks (e.g., related azabicyclo compounds) can guide refinement .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store at +5°C in sealed, grounded containers to prevent electrostatic discharge. Avoid exposure to heat or sparks .
  • Spill Management : Collect spills using non-sparking tools, place in approved waste containers, and dispose via certified hazardous waste facilities .

Q. How can the purity of this compound be assessed prior to pharmacological testing?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) containing 0.1% trifluoroacetic acid. Monitor at 254 nm for optimal detection of impurities .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and compare with theoretical masses (calculated via exact mass tools in ) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in the synthesis of this compound?

Methodological Answer:

  • Chiral Chromatography : Employ a chiral stationary phase (e.g., Chiralpak IA or IB) with a hexane/isopropanol gradient. Monitor elution times against enantiomerically pure reference standards .
  • Crystallization-Induced Diastereomer Resolution : Convert the racemic mixture into diastereomeric salts using a chiral resolving agent (e.g., tartaric acid derivatives) and recrystallize .

Q. How can researchers evaluate the compound’s stability under accelerated degradation conditions (e.g., acidic/alkaline hydrolysis)?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic Conditions : Reflux in 0.1M HCl at 60°C for 24 hours.
    • Alkaline Conditions : Treat with 0.1M NaOH at 40°C for 12 hours.
      Analyze degradation products via LC-MS/MS to identify breakdown pathways and stability liabilities .

Q. What in vitro models are suitable for studying the compound’s metabolic stability?

Methodological Answer:

  • Liver Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion over time using LC-MS. Calculate intrinsic clearance (ClintCl_{\text{int}}) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates for CYP3A4/5 and CYP2D6 to assess potential drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.